(Pentafluoroethyl)carbonimidoyl
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Overview
Description
(Pentafluoroethyl)carbonimidoyl is a compound characterized by the presence of a pentafluoroethyl group attached to a carbonimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluoroethyl)carbonimidoyl typically involves the reaction of pentafluoroethane with a carbonyl compound in the presence of a base and an organic solvent. This reaction is often carried out using a micro mixer and a micro reactor to ensure precise control over reaction conditions . Another method involves the reaction of isocyanates with phosphorus pentachloride to produce carbonimidoyl dichlorides, which can then be further reacted to introduce the pentafluoroethyl group .
Industrial Production Methods: Industrial production of this compound may utilize high-temperature chlorination of carbamoyl chlorides and N-methyl amines, providing excellent yields . The use of microflow reactors and stable reagents like (pentafluoroethyl)trimethylsilane can also be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (Pentafluoroethyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of halo groups by other nucleophiles.
Oxidation and Reduction: These reactions can be catalyzed by nickel or other transition metals, often proceeding via radical pathways.
Major Products: The major products formed from these reactions include pentafluoroethyl thioethers and various fluoroalkylated compounds, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
(Pentafluoroethyl)carbonimidoyl has a wide range of applications in scientific research:
Biology and Medicine: Fluorine-containing compounds, including those with pentafluoroethyl groups, are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. They are also used in imaging agents for early disease detection.
Mechanism of Action
The mechanism by which (Pentafluoroethyl)carbonimidoyl exerts its effects involves the interaction of the pentafluoroethyl group with specific molecular targets. The electronegativity and size of the fluorine atoms contribute to the compound’s stability and reactivity. These properties enable the compound to block metabolic oxidation sites and enhance binding affinity to receptors, thereby increasing its efficacy in pharmaceutical applications .
Comparison with Similar Compounds
Phenylcarbonimidoyl Dichloride: Obtained from the reaction of phenylisothiocyanate with chlorine.
Tetrameric Cyanogen Chloride: Synthesized by chlorinating 2-dimethylamino-4,6-dichloro-1,3,5-triazine.
Uniqueness: (Pentafluoroethyl)carbonimidoyl is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and enhanced reactivity compared to other carbonimidoyl compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Properties
CAS No. |
428-71-7 |
---|---|
Molecular Formula |
C3F7N |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
1,1-difluoro-N-(1,1,2,2,2-pentafluoroethyl)methanimine |
InChI |
InChI=1S/C3F7N/c4-1(5)11-3(9,10)2(6,7)8 |
InChI Key |
BHEBHHOUPPMRTR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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